molecular formula C16H12N2O B12521389 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- CAS No. 757188-69-5

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-

Cat. No.: B12521389
CAS No.: 757188-69-5
M. Wt: 248.28 g/mol
InChI Key: VTHVKPABWSMTLT-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrrolo-pyrrolizinone core with a 4-methylphenyl substituent, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring or the pyrrolo core can be replaced under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrrolo derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing kinase inhibitors.

    Industry: Used in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine derivatives: Known for their kinase inhibitory activity.

    Pyrrolo[2,3-d]pyrimidine derivatives: Studied for their anticancer properties.

    Indole derivatives: Widely researched for their diverse biological activities.

Uniqueness

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- stands out due to its unique fused ring structure and the presence of a 4-methylphenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a promising candidate for further development in medicinal chemistry and other scientific fields.

Properties

CAS No.

757188-69-5

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C16H12N2O/c1-10-4-6-11(7-5-10)12-9-17-14-15(12)18-8-2-3-13(18)16(14)19/h2-9,17H,1H3

InChI Key

VTHVKPABWSMTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O

Origin of Product

United States

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